N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves multiple steps. One common synthetic route starts with the preparation of 7-amino-4-methylcoumarin, which is then reacted with organic halides to form various intermediates . The final step involves the reaction of these intermediates with norvaline under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The compound’s anti-inflammatory effects may be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can be compared with other coumarin derivatives, such as:
7-amino-4-methylcoumarin: Known for its antimicrobial properties.
Benzofuran derivatives: Exhibiting anti-inflammatory and anticancer activities.
Benzoxazol derivatives: Used in various medicinal chemistry applications.
What sets this compound apart is its unique combination of a coumarin core with a norvaline moiety, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-3-7-20(23(27)28)25-22(26)14-30-17-10-11-18-15(2)19(24(29)31-21(18)13-17)12-16-8-5-4-6-9-16/h4-6,8-11,13,20H,3,7,12,14H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
UEOYYHPYQFKHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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